molecular formula C26H30N6O B12276683 1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B12276683
M. Wt: 442.6 g/mol
InChI Key: UMAWLDIMDBNHQX-UHFFFAOYSA-N
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Description

1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors under reflux conditions.

    Attachment of the piperidin-4-yl group: This step involves nucleophilic substitution reactions.

    Incorporation of the but-2-yn-1-yl linker: This is typically done using Sonogashira coupling reactions.

    Final assembly: The phenyl and piperazine groups are introduced through further substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes, which play crucial roles in cell growth, differentiation, and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C26H30N6O/c1-2-6-22(7-3-1)31-17-15-30(16-18-31)12-4-5-19-33-23-9-13-32(14-10-23)26-24-8-11-27-20-25(24)28-21-29-26/h1-3,6-8,11,20-21,23H,9-10,12-19H2

InChI Key

UMAWLDIMDBNHQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

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